molecular formula C16H12ClN5O3 B2554235 2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide CAS No. 898438-05-6

2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide

Cat. No. B2554235
CAS RN: 898438-05-6
M. Wt: 357.75
InChI Key:
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Description

The compound “2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide” is a complex organic molecule that contains several heterocyclic rings, including a triazolo ring and a quinazolinone ring . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several spectral and elemental analyses . The presence of the triazolo and quinazolinone rings would be evident in these analyses.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the reactive centers of the molecule, which include the amide, amine, carbonyl, azide, and alkyne groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. The presence of multiple heterocyclic rings and functional groups would likely make this compound highly reactive .

Scientific Research Applications

Structure-Activity Relationship Studies

Studies on triazoloquinazoline derivatives, such as those by Francis et al. (1988), have revealed significant insights into their structure-activity relationships, particularly as adenosine antagonists. This research unveiled a potent adenosine antagonist (CGS 15943) during the search for benzodiazepine receptor modulators, highlighting the versatility of triazoloquinazoline compounds in interacting with multiple receptor types. The structural manipulations and their impacts on biological activity provide a foundation for understanding how modifications, such as those in 2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide, could affect its biological properties and potential applications in scientific research (Francis et al., 1988).

Pharmacological Investigations

Further investigations into similar compounds, such as those conducted by Alagarsamy et al. (2007, 2008), have demonstrated the potential of triazoloquinazoline derivatives as H1-antihistaminic agents. These studies synthesized novel derivatives and evaluated their in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in animal models. Such research underscores the potential therapeutic applications of triazoloquinazoline derivatives in treating allergies and asthma, suggesting possible areas of application for 2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide in pharmacological research (Alagarsamy et al., 2007); (Alagarsamy et al., 2008).

Chemical Analysis and Method Development

Research on related compounds has also extended to the development of analytical methods, as demonstrated by Brubaker and Williams (1989). They developed a sensitive and specific assay for a triazoloquinazolin-5-imine compound and its metabolite, using reversed-phase high-performance liquid chromatography with fluorescence detection. This work highlights the importance of analytical method development in supporting pharmacokinetic and pharmacodynamic studies of triazoloquinazoline derivatives, which could be applicable to compounds like 2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide (Brubaker & Williams, 1989).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the promising antibacterial activity of similar compounds, this compound could be a potential candidate for further antimicrobial studies .

properties

IUPAC Name

2-(8-chloro-5-oxotriazolo[1,5-a]quinazolin-4-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O3/c17-10-3-4-12-13(6-10)22-15(8-19-20-22)21(16(12)24)9-14(23)18-7-11-2-1-5-25-11/h1-6,8H,7,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSERVYVYMCNHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CN2C3=CN=NN3C4=C(C2=O)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide

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